molecular formula C22H16N4S B287284 3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287284
M. Wt: 368.5 g/mol
InChI Key: QHFSWEMYSYZOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by interacting with various biological targets, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. It has also been reported to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. One study reported that this compound exhibits potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study showed that it possesses significant antimicrobial activity against several bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory and anticonvulsant activities in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse pharmacological properties. This compound can be used to study the activity of several enzymes, receptors, and ion channels, which makes it a valuable tool for drug discovery. Additionally, it has been shown to exhibit potent biological activity at relatively low concentrations, which makes it a cost-effective compound for lab experiments. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to prepare stock solutions for experiments.

Future Directions

Several future directions can be explored for 3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and melanoma. Another direction is to explore its potential as a lead compound for the development of novel drugs targeting enzymes, receptors, and ion channels. Additionally, further studies can be conducted to investigate its pharmacokinetic and toxicological properties to determine its suitability for clinical use.

Synthesis Methods

Several methods have been reported for the synthesis of 3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. One of the most common methods involves the reaction of 4-biphenylboronic acid, 2-mercaptobenzothiazole, and 1,2,4-triazole in the presence of a palladium catalyst. Another method involves the reaction of 4-biphenylcarboxylic acid, thiosemicarbazide, and 1,2,4-triazole in the presence of a dehydrating agent. Both methods have been reported to yield the desired compound in good to excellent yields.

Scientific Research Applications

3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential pharmacological properties. Several studies have reported that this compound exhibits antitumor, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant activities. Additionally, it has been shown to possess potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which makes it a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and melanoma.

properties

Product Name

3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C22H16N4S

Molecular Weight

368.5 g/mol

IUPAC Name

3-benzyl-6-(4-phenylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H16N4S/c1-3-7-16(8-4-1)15-20-23-24-22-26(20)25-21(27-22)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2

InChI Key

QHFSWEMYSYZOON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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